molecular formula C8H16N2 B15311019 (S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine

(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine

Katalognummer: B15311019
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: DXDVIHWHNZVPOK-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine is a chiral amine compound characterized by a cyclopropyl group attached to a pyrrolidine ring, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine typically involves the following steps:

    Pyrrolidine Formation: Cyclization to form the pyrrolidine ring.

    Amination: Introduction of the methanamine group.

One common method involves the cyclopropylation of a suitable precursor, followed by cyclization to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, often utilizing catalysts and specific reaction conditions to enhance yield and purity. Large-scale production may also involve continuous flow processes to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of (S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiopropamine: A stimulant drug with a similar structure but different functional groups.

    2-Hydroxy-2-methylpropiophenone: A compound with a different core structure but similar functional groups.

Uniqueness

(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine is unique due to its specific combination of a cyclopropyl group, pyrrolidine ring, and methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C8H16N2

Molekulargewicht

140.23 g/mol

IUPAC-Name

[(2S)-1-cyclopropylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C8H16N2/c9-6-8-2-1-5-10(8)7-3-4-7/h7-8H,1-6,9H2/t8-/m0/s1

InChI-Schlüssel

DXDVIHWHNZVPOK-QMMMGPOBSA-N

Isomerische SMILES

C1C[C@H](N(C1)C2CC2)CN

Kanonische SMILES

C1CC(N(C1)C2CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.